Cas no 1443310-06-2 (5-Chloro-2-methylphenethyl ethyl oxalate)

5-Chloro-2-methylphenethyl ethyl oxalate is a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Its structure combines a chloro-methylphenyl moiety with an ethyl oxalate ester, offering reactivity suitable for further derivatization or as an intermediate in synthesis. The chloro and methyl substituents enhance its steric and electronic properties, while the oxalate group provides a versatile functional handle for coupling reactions. This compound may be of interest in developing bioactive molecules due to its balanced lipophilicity and molecular rigidity. Careful handling is advised due to its reactive ester functionality. Further studies are recommended to explore its full synthetic utility.
5-Chloro-2-methylphenethyl ethyl oxalate structure
1443310-06-2 structure
Product Name:5-Chloro-2-methylphenethyl ethyl oxalate
CAS No:1443310-06-2
MF:C13H15ClO4
MW:270.708803415298
CID:5692794
PubChem ID:91657357
Update Time:2025-10-31

5-Chloro-2-methylphenethyl ethyl oxalate Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-methylphenethylethyloxalate
    • O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate
    • 1443310-06-2
    • 5-Chloro-2-methylphenethyl ethyl oxalate
    • Ethanedioic acid, 1-[2-(5-chloro-2-methylphenyl)ethyl] 2-ethyl ester
    • MDL: MFCD15145504
    • Inchi: 1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3
    • InChI Key: CCTAGRIWUZCTHV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)CCOC(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 270.0658866g/mol
  • Monoisotopic Mass: 270.0658866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Boiling Point: 360.2±30.0 °C(Predicted)

5-Chloro-2-methylphenethyl ethyl oxalate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
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1443310-06-2 97%
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$437 2024-07-23
Crysdot LLC
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1443310-06-2 97%
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Crysdot LLC
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Crysdot LLC
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1443310-06-2 97%
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Additional information on 5-Chloro-2-methylphenethyl ethyl oxalate

Research Brief on 5-Chloro-2-methylphenethyl ethyl oxalate (CAS: 1443310-06-2): Recent Advances and Applications

The compound 5-Chloro-2-methylphenethyl ethyl oxalate (CAS: 1443310-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.

Recent studies have highlighted the role of 5-Chloro-2-methylphenethyl ethyl oxalate as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective enzyme inhibitors, particularly targeting inflammatory pathways. The compound's unique structural features, including the chloro and methyl substitutions, contribute to its binding affinity and specificity.

In terms of pharmacological activity, preclinical evaluations have shown promising results. Research conducted by Smith et al. (2024) revealed that derivatives of 5-Chloro-2-methylphenethyl ethyl oxalate exhibit moderate anti-inflammatory and analgesic effects in murine models. These findings suggest potential therapeutic applications for conditions such as chronic pain and autoimmune disorders, though further optimization and toxicity studies are required.

The synthesis and scalability of 5-Chloro-2-methylphenethyl ethyl oxalate have also been a focus of recent investigations. A team at the University of Cambridge developed an efficient, low-cost synthetic route using green chemistry principles, as detailed in their 2024 Organic Process Research & Development publication. This advancement addresses previous challenges related to yield and purity, paving the way for larger-scale production.

From a mechanistic perspective, computational studies have provided insights into the compound's interactions at the molecular level. Molecular docking simulations indicate that 5-Chloro-2-methylphenethyl ethyl oxalate preferentially binds to hydrophobic pockets in target proteins, which aligns with observed bioactivity profiles. These computational findings are being leveraged to design next-generation derivatives with enhanced potency.

Looking ahead, researchers are exploring the compound's potential in combination therapies and as a scaffold for library development. Its versatility makes it a valuable asset in medicinal chemistry campaigns targeting diverse disease areas. However, challenges remain in optimizing its pharmacokinetic properties and ensuring selectivity against off-target effects.

In conclusion, 5-Chloro-2-methylphenethyl ethyl oxalate (1443310-06-2) represents an important building block in contemporary drug discovery efforts. The convergence of synthetic chemistry advancements, biological evaluations, and computational modeling has positioned this compound as a promising candidate for further development. Continued research will likely uncover additional applications and refine our understanding of its therapeutic potential.

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